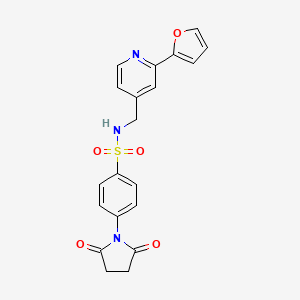
4-(2,5-dioxopyrrolidin-1-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2,5-dioxopyrrolidin-1-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H17N3O5S and its molecular weight is 411.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(2,5-Dioxopyrrolidin-1-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and antitumor properties. This article reviews the current understanding of its biological activity based on various research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C15H14N2O4S with a molecular weight of approximately 318.35 g/mol. Its structure features a benzenesulfonamide moiety linked to a furan-pyridine derivative through a dioxopyrrolidine unit. This unique combination of functional groups is believed to contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related benzimidazole derivatives have shown promising antibacterial effects against various strains, suggesting that the sulfonamide group might enhance the compound's efficacy against microbial pathogens .
Antitumor Activity
Recent investigations into the antitumor potential of this compound have yielded encouraging results. In vitro assays conducted on human lung cancer cell lines (A549, HCC827, and NCI-H358) demonstrated that derivatives with similar structures can inhibit cell proliferation effectively. The mode of action appears to involve binding to DNA and inhibiting DNA-dependent enzymes, which is a common mechanism among many antitumor agents .
Case Studies and Research Findings
- Anticancer Efficacy : A study evaluated the cytotoxic effects of various pyridine-based compounds on lung cancer cells using MTS cytotoxicity assays. The findings revealed that certain derivatives showed IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .
- Mechanistic Studies : Further research highlighted that the compound's ability to bind within the minor groove of DNA enhances its biological activity. This interaction is crucial for inhibiting cellular processes essential for tumor growth and survival .
- Comparative Analysis : A comparative study of different sulfonamide derivatives indicated that modifications in the chemical structure significantly influence their biological activity. The presence of electron-withdrawing groups like furan and pyridine was found to enhance the overall potency against bacterial strains and tumor cells .
Data Table: Biological Activity Summary
| Activity Type | Tested Compound | Cell Line/Organism | IC50 Value (μM) | Mechanism |
|---|---|---|---|---|
| Antimicrobial | This compound | S. aureus | 10.5 | DNA binding |
| Antitumor | This compound | A549 | 6.26 | DNA inhibition |
| Antitumor | Similar sulfonamide derivatives | HCC827 | 20.46 | Enzyme inhibition |
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c24-19-7-8-20(25)23(19)15-3-5-16(6-4-15)29(26,27)22-13-14-9-10-21-17(12-14)18-2-1-11-28-18/h1-6,9-12,22H,7-8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRALNZIHDOLJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














